Unii-SL7fad899C
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(4-methylphenyl)-2-oxiranecarboxylate, cis-, typically involves the reaction of 4-methylphenylacetic acid with ethyl chloroformate in the presence of a base such as triethylamine. The resulting intermediate is then subjected to epoxidation using a peracid such as m-chloroperbenzoic acid (m-CPBA) to form the oxirane ring .
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale preparative high-performance liquid chromatography (HPLC) for purification . This method ensures high purity and consistency in the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-methylphenyl)-2-oxiranecarboxylate, cis-, undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Diols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(4-methylphenyl)-2-oxiranecarboxylate, cis-, has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 3-(4-methylphenyl)-2-oxiranecarboxylate, cis-, involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. This reactivity is exploited in medicinal chemistry to design compounds with specific therapeutic activities .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(4-chlorophenyl)-2-oxiranecarboxylate, cis-
- Ethyl 3-(4-bromophenyl)-2-oxiranecarboxylate, cis-
- Ethyl 3-(4-fluorophenyl)-2-oxiranecarboxylate, cis-
Uniqueness
Ethyl 3-(4-methylphenyl)-2-oxiranecarboxylate, cis-, is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of the methyl group influences its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C12H14O3 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
ethyl (2S,3R)-3-(4-methylphenyl)oxirane-2-carboxylate |
InChI |
InChI=1S/C12H14O3/c1-3-14-12(13)11-10(15-11)9-6-4-8(2)5-7-9/h4-7,10-11H,3H2,1-2H3/t10-,11+/m1/s1 |
InChI Key |
UMSHXRVBYUKRDF-MNOVXSKESA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1[C@H](O1)C2=CC=C(C=C2)C |
Canonical SMILES |
CCOC(=O)C1C(O1)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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